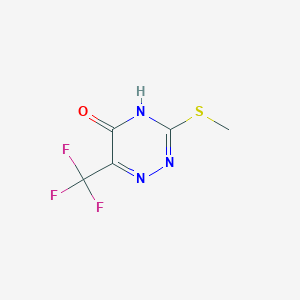

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydroxyl group attached to a triazine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. The presence of the methylthio group adds to the compound’s versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a triazine derivative, using trifluoromethylating agents like trifluoromethyl phenyl sulfone under visible light irradiation . The reaction conditions typically involve the formation of electron donor-acceptor complexes, which undergo single electron transfer reactions to achieve the desired trifluoromethylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The trifluoromethyl and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: It is used in the development of agrochemicals, materials science, and other industrial applications where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The methylthio group can participate in redox reactions, further influencing the compound’s biological effects. The hydroxyl group can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

6-(Trifluoromethyl)phenanthridine: This compound also contains a trifluoromethyl group and is known for its radical trifluoromethylation reactions.

Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in various chemical reactions.

Uniqueness

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is unique due to the combination of its trifluoromethyl, methylthio, and hydroxyl groups, which confer distinct chemical and biological properties. The presence of these groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Biological Activity

6-(Trifluoromethyl)-3-(methylthio)-1,2,4-triazin-5-OL is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article explores its biological activity, including antiviral and anticancer properties, as well as its potential use as an agrochemical.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C5H4F3N3OS

- Molecular Weight : 201.20 g/mol

The presence of the trifluoromethyl group is noteworthy for enhancing lipophilicity and biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazine derivatives. For instance, compounds similar to this compound have shown efficacy against various viral targets:

- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral RNA polymerases and other viral enzymes. For example, derivatives have been reported to inhibit HCV NS5B polymerase with IC50 values significantly below 100 µM .

Anticancer Activity

The compound exhibits promising anticancer properties:

- Cytotoxicity : Studies have demonstrated that triazine derivatives can induce apoptosis in cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for some derivatives ranged from 3.6 µM to 11.0 µM .

- Mechanism : The mechanism of action involves cell cycle arrest and induction of apoptosis through pathways independent of p53, which is crucial for tumors with mutated p53 .

Comparative Data on Biological Activity

The following table summarizes the biological activities reported for various triazine derivatives, including this compound:

| Compound Name | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This compound | HCV NS5B | <100 | Inhibition of viral replication |

| Compound A (related triazine) | HCT-116 | 3.6 - 11.0 | Apoptosis induction |

| Compound B (related triazine) | MCF-7 | 5.0 - 9.0 | Cell cycle arrest |

| Compound C (related triazine) | HeLa | 8.0 - 12.0 | Apoptosis induction |

Study on Antiviral Efficacy

A recent study investigated the antiviral efficacy of a series of trifluoromethylated triazines against HCV. The results indicated that compounds with a methylthio group exhibited enhanced activity due to better binding affinities to the viral polymerase compared to their non-substituted counterparts .

Study on Anticancer Properties

Another research focused on the cytotoxic effects of triazine derivatives on various cancer cell lines. It was found that compounds containing the trifluoromethyl group showed significant promise in inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways .

Properties

Molecular Formula |

C5H4F3N3OS |

|---|---|

Molecular Weight |

211.17 g/mol |

IUPAC Name |

3-methylsulfanyl-6-(trifluoromethyl)-4H-1,2,4-triazin-5-one |

InChI |

InChI=1S/C5H4F3N3OS/c1-13-4-9-3(12)2(10-11-4)5(6,7)8/h1H3,(H,9,11,12) |

InChI Key |

HCRLETWUKXZZCQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NN=C(C(=O)N1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.